

Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines

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Compound of Interest

Compound Name: (2*R*)-2-(*Methoxymethyl*)morpholine

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This document provides detailed application notes and protocols for the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines. This efficient method yields a variety of 2-substituted chiral morpholines, which are valuable building blocks in the synthesis of bioactive compounds and pharmaceuticals, in quantitative yields and with excellent enantioselectivities (up to 99% ee).^{[1][2]} The protocols are based on the successful application of a rhodium catalyst precursor, bis(1,5-cyclooctadiene)rhodium(I) hexafluoroantimonate ($[\text{Rh}(\text{cod})_2]\text{SbF}_6$), in combination with the chiral bisphosphine ligand (R,R,R)-SKP.

Overview and Key Advantages

Chiral morpholine moieties are prevalent in numerous drug candidates and bioactive molecules.^[2] The transition-metal-catalyzed asymmetric hydrogenation of dehydromorpholines presents a highly efficient, atom-economical, and operationally simple method for accessing these important chiral N-heterocycles.^[2] The use of a rhodium catalyst bearing a large bite-angle bisphosphine ligand, such as SKP, has proven particularly effective for the hydrogenation of these challenging, sterically hindered, and electron-rich substrates.^[2]

Advantages of this method include:

- High Enantioselectivity: Consistently achieves excellent enantiomeric excess (ee), often up to 99%.[\[1\]](#)[\[2\]](#)
- High Yields: Provides quantitative conversion to the desired chiral morpholine products.[\[1\]](#)[\[2\]](#)
- Broad Substrate Scope: Tolerates a variety of substituents on the dehydromorpholine scaffold.
- Scalability: The reaction can be successfully performed on a gram scale, demonstrating its utility for larger-scale synthesis.[\[2\]](#)

Data Presentation: Substrate Scope and Performance

The rhodium-catalyzed asymmetric hydrogenation of various 2-substituted dehydromorpholines demonstrates broad applicability. The following table summarizes the performance of the $[\text{Rh}(\text{cod})_2]\text{SbF}_6/(\text{R},\text{R},\text{R})\text{-SKP}$ catalytic system across a range of substrates.

Entry	Substrate (R)	Product	Yield (%)	ee (%)
1	Phenyl	2-phenylmorpholin e	>99	92
2	4-Fluorophenyl	2-(4-fluorophenyl)morpholine	>99	93
3	4-Chlorophenyl	2-(4-chlorophenyl)morpholine	>99	93
4	4-Bromophenyl	2-(4-bromophenyl)morpholine	>99	93
5	4-(Trifluoromethyl)phenyl	2-(4-(trifluoromethyl)phenyl)morpholine	>99	94
6	3-Chlorophenyl	2-(3-chlorophenyl)morpholine	>99	93
7	3-Bromophenyl	2-(3-bromophenyl)morpholine	>99	93
8	2-Fluorophenyl	2-(2-fluorophenyl)morpholine	>99	92
9	2-Chlorophenyl	2-(2-chlorophenyl)morpholine	>99	91
10	4-Methoxyphenyl	2-(4-methoxyphenyl)morpholine	>99	94

11	3-Methoxyphenyl	2-(3-methoxyphenyl)morpholine	>99	93
12	2-Methoxyphenyl	2-(2-methoxyphenyl)morpholine	>99	90
13	Naphthyl	2-naphthylmorpholine	>99	93
14	Thiophenyl	2-thiophenylmorpholine	>99	92
15	Furyl	2-furylmorpholine	>99	91
16	Cyclohexyl	2-cyclohexylmorpholine	>99	90
17	Isopropyl	2-isopropylmorpholine	>99	88

Experimental Protocols

The following protocols provide a detailed methodology for the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.

Materials and General Considerations

- All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
- Solvents should be freshly distilled and degassed prior to use.
- Dehydromorpholine substrates should be of high purity.

- $[\text{Rh}(\text{cod})_2]\text{SbF}_6$ (CAS: 130296-28-5) and (R,R,R)-SKP ligand are commercially available or can be synthesized according to literature procedures.

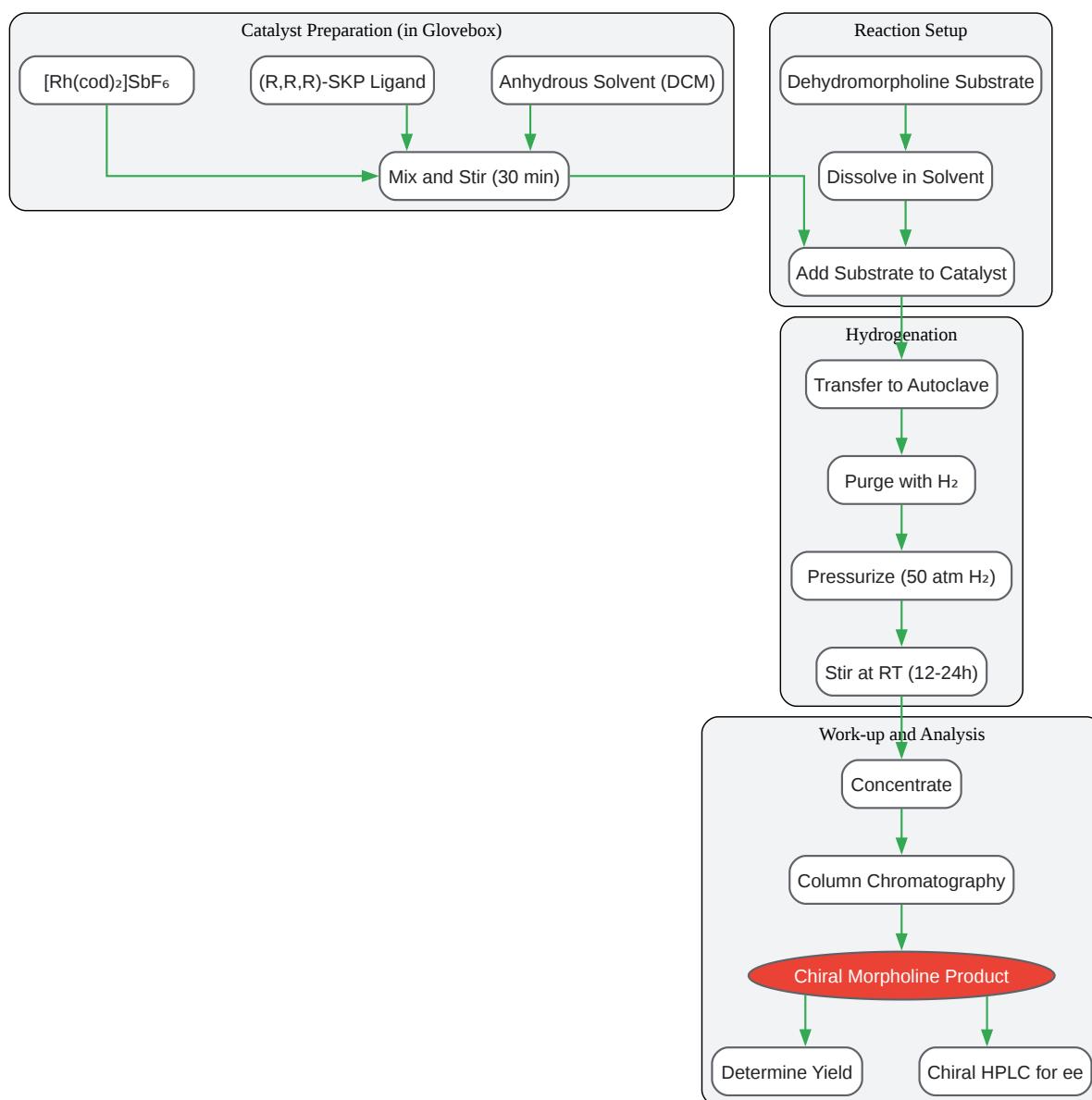
General Procedure for Asymmetric Hydrogenation

- Catalyst Preparation:
 - In a glovebox, add $[\text{Rh}(\text{cod})_2]\text{SbF}_6$ (1.05 mol%) and the chiral ligand (R,R,R)-SKP (1.0 mol%) to a dried Schlenk tube equipped with a magnetic stir bar.
 - Add the desired solvent (e.g., dichloromethane, 2 mL).
 - Stir the mixture at room temperature for 30 minutes to allow for in-situ catalyst formation.
- Reaction Setup:
 - In a separate vial, dissolve the 2-substituted dehydromorpholine substrate (0.1 mmol, 1.0 equiv) in the same solvent (1 mL).
 - Transfer the substrate solution to the Schlenk tube containing the catalyst solution.
- Hydrogenation:
 - Place the Schlenk tube into an autoclave.
 - Purge the autoclave with hydrogen gas three times.
 - Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
 - Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC/MS.
- Work-up and Purification:
 - Carefully release the hydrogen pressure from the autoclave.
 - Concentrate the reaction mixture under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure chiral morpholine product.
- Analysis:
 - Determine the yield of the purified product.
 - Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

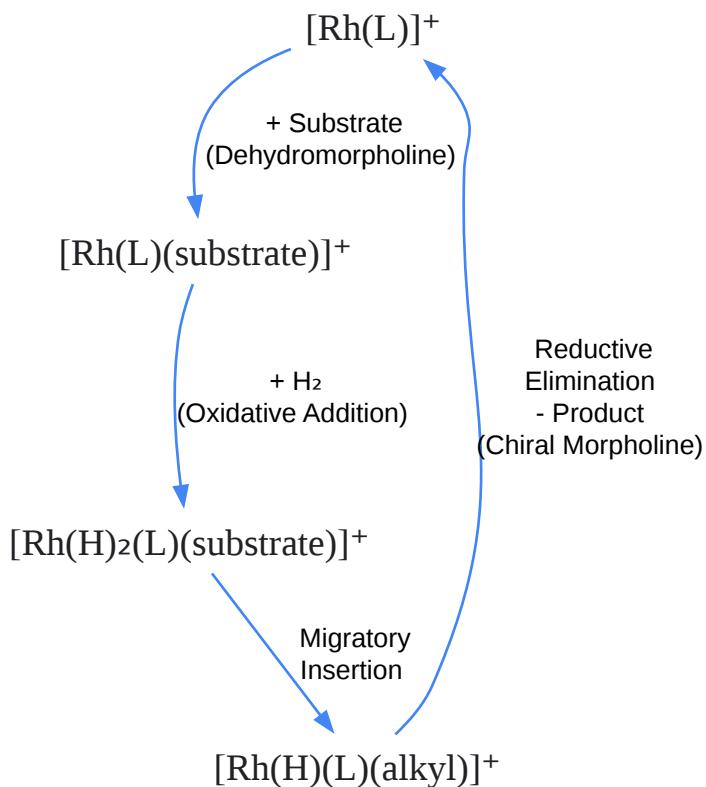
Visualizations

Experimental Workflow

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Caption: Experimental workflow for the Rh-catalyzed asymmetric hydrogenation.

Proposed Catalytic Cycle



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Caption: Proposed catalytic cycle for the Rh-catalyzed hydrogenation.

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References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

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